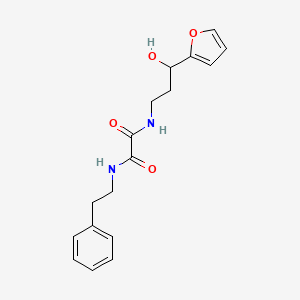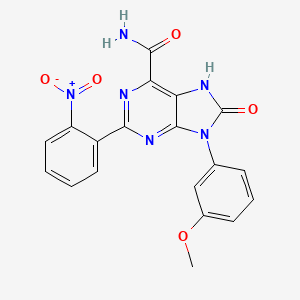![molecular formula C14H17N5O4 B2804700 2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid CAS No. 1257546-76-1](/img/structure/B2804700.png)
2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
BenchChem offers high-quality 2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleic Acid Methylation
Research has demonstrated the alkylating activity of related compounds on nucleic acids. For example, 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), an analog, has shown to methylate nucleic acids upon administration, leading to the urinary excretion of methylated purines, suggesting potential implications in studying DNA and RNA modifications (Skibba & Bryan, 1971).
Cardiovascular Research
In the field of cardiovascular research, derivatives such as 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their potential antihypertensive effects, indicating the relevance of imidazo[2,1-f]purin analogs in the development of cardiovascular therapeutics (Touzeau et al., 2003).
properties
IUPAC Name |
2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-6(2)8(12(21)22)19-7(3)5-18-9-10(15-13(18)19)17(4)14(23)16-11(9)20/h5-6,8H,1-4H3,(H,21,22)(H,16,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLYCTWSFGHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C(C)C)C(=O)O)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2804619.png)
![(3Z)-3-[(4-methoxyphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2804621.png)

![N-[1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2804627.png)

![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)



![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)
![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)
